molecular formula C21H27BrN6O2 B2957270 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-30-4

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2957270
CAS No.: 898437-30-4
M. Wt: 475.391
InChI Key: YKMRZQLRRALXKW-UHFFFAOYSA-N
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Description

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a piperazine ring, further connected to a purine scaffold. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the bromobenzyl piperazine intermediate: This step involves the reaction of 4-bromobenzyl chloride with piperazine under basic conditions to form 4-(4-bromobenzyl)piperazine.

    Coupling with a purine derivative: The intermediate is then coupled with a purine derivative, such as 7-butyl-3-methylxanthine, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction at specific functional groups, such as the purine ring or the piperazine moiety.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic or neutral conditions.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation or reduction can modify the purine or piperazine rings.

Scientific Research Applications

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-(4-methylbenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This difference can influence its reactivity, binding affinity to targets, and overall biological activity.

Properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRZQLRRALXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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